[(4-chlorophenyl)methyl]({3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl})amine hydrochloride
Description
This compound is a hydrochloride salt featuring a tetrazole ring substituted with a methyl group at the 1-position, a propylthio linker, and a 4-chlorophenylmethyl amine moiety. Its molecular formula is C₁₂H₁₅ClN₅S·HCl, with a molecular weight of 332.7 g/mol. It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5S.ClH/c1-18-12(15-16-17-18)19-8-2-7-14-9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDSQKJSBPAPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methylsulfanyl]propyl})amine hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Propyl Chain: The sulfanyl propyl chain is introduced via nucleophilic substitution reactions, often using thiol reagents.
Coupling with the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced tetrazole derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(4-chlorophenyl)methylsulfanyl]propyl})amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methylsulfanyl]propyl})amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and sulfanyl group are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Comparison with [3-(4-Methyl-1,3-Thiazol-5-yl)Propyl]Amine Hydrochloride
- Structure : The thiazole ring (a five-membered ring with sulfur and nitrogen) replaces the tetrazole in the target compound.
- Key Differences :
- Electronic Effects : Thiazole’s sulfur atom increases electron richness compared to the tetrazole’s nitrogen-dense ring, altering reactivity and binding interactions.
- Solubility : The hydrochloride salt improves aqueous solubility in both compounds, but the thiazole’s lower polarity may reduce solubility compared to the tetrazole .
- Applications : Both are intermediates, but the tetrazole’s higher nitrogen content may favor coordination chemistry or bioactivity in specific targets.
Comparison with [(3-Isobutyl-1,2,4-Oxadiazol-5-yl)Methyl]Methylamine Hydrochloride
- Structure : Features an oxadiazole ring (two nitrogens, one oxygen) instead of tetrazole.
- Key Differences :
- Pharmacokinetics : The oxadiazole’s oxygen may enhance metabolic stability, whereas the tetrazole’s nitrogen-rich structure could influence enzymatic recognition.
Comparison with {[1-(4-Chlorophenyl)-1H-Tetrazol-5-yl]Methyl}Amine Hydrochloride
- Structure : Shares the tetrazole and 4-chlorophenyl group but lacks the propylthio linker.
- Molecular Weight: The target compound’s additional propylthio group increases its molecular weight by ~95 g/mol, affecting diffusion rates .
Comparison with ({3-[(4-Chlorophenyl)Methyl]-1,2,4-Oxadiazol-5-yl}Methyl)(Methyl)Amine
- Structure : Oxadiazole replaces tetrazole, with a 4-chlorophenylmethyl group attached directly to the heterocycle.
- Key Differences :
Data Table: Comparative Properties
| Property | Target Compound | [3-(4-Methyl-1,3-Thiazol-5-yl)Propyl]Amine HCl | [(3-Isobutyl-1,2,4-Oxadiazol-5-yl)Methyl]Methylamine HCl | {[1-(4-Chlorophenyl)-1H-Tetrazol-5-yl]Methyl}Amine HCl |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₅S·HCl | C₇H₁₃ClN₂S | C₆H₁₂ClN₃O | C₈H₇ClN₄·HCl |
| Molecular Weight (g/mol) | 332.7 | 216.7 | 201.6 | 229.1 |
| Heterocycle | Tetrazole | Thiazole | Oxadiazole | Tetrazole |
| Key Functional Groups | Propylthio, 4-Cl-Benzyl | Thiazole, Propyl | Isobutyl, Oxadiazole | 4-Cl-Benzyl, Tetrazole |
| Solubility (HCl Salt) | High | Moderate | Moderate | High |
Research Findings and Implications
- Tetrazole vs.
- Role of the Propylthio Linker : This moiety in the target compound introduces flexibility and sulfur-based reactivity (e.g., susceptibility to oxidation), which may influence metabolic pathways or stability in biological systems.
- Chlorophenyl Substituent : Common across analogs, this group contributes to lipophilicity and π-π stacking interactions, but its position (directly on the heterocycle vs. via a linker) alters spatial orientation .
Biological Activity
The compound (4-chlorophenyl)methylamine hydrochloride is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, including antibacterial effects, enzyme inhibition, and receptor interactions.
- Molecular Formula : C12H17Cl2N5S
- Molecular Weight : 334.3 g/mol
- CAS Number : 1050366-47-6
Antibacterial Activity
Research has shown that compounds similar to (4-chlorophenyl)methylamine exhibit significant antibacterial properties. For instance, synthesized derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds in related studies presented IC50 values ranging from 0.63 to 6.28 µM against urease and acetylcholinesterase (AChE) enzymes .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound acts as an effective inhibitor of both AChE and urease. The IC50 values for these activities indicate a strong potential for therapeutic applications in conditions where these enzymes play critical roles. For example:
| Compound | IC50 (µM) | Enzyme Inhibition |
|---|---|---|
| 7l | 2.14 ± 0.003 | AChE |
| 7m | 0.63 ± 0.001 | Urease |
| 7n | 2.17 ± 0.006 | AChE |
These findings suggest that the compound could be developed as a new class of enzyme inhibitors for treating diseases linked to these enzymes.
Receptor Interaction
In studies focusing on receptor interactions, derivatives of the compound were evaluated for their effects on cannabinoid receptors (CB1). Negative allosteric modulation at CB1 receptors was observed, which could have implications in treating addiction and other neuropsychiatric disorders .
Case Studies
A notable study involved the synthesis of various analogs of (4-chlorophenyl)methylamine to explore structure-activity relationships (SAR). The introduction of different substituents significantly altered biological activity profiles:
- Compounds with halogen substitutions showed enhanced potency.
- Variations in the alkyl chain length affected the binding affinity to target enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
